molecular formula C18H19NO4 B255618 Methyl 4-[(2-propoxybenzoyl)amino]benzoate

Methyl 4-[(2-propoxybenzoyl)amino]benzoate

Cat. No. B255618
M. Wt: 313.3 g/mol
InChI Key: NBSISPREPUEORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-propoxybenzoyl)amino]benzoate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents like chloroform and methanol. The chemical formula of Methyl 4-[(2-propoxybenzoyl)amino]benzoate is C18H20N2O4.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-propoxybenzoyl)amino]benzoate is based on the fluorescence quenching effect of metal ions. When the compound is exposed to metal ions, the fluorescence intensity decreases due to the formation of metal complexes. This effect is used to detect the presence of metal ions in biological samples.
Biochemical and physiological effects:
Methyl 4-[(2-propoxybenzoyl)amino]benzoate does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle in the laboratory.

Advantages and Limitations for Lab Experiments

The main advantage of using Methyl 4-[(2-propoxybenzoyl)amino]benzoate in lab experiments is its high sensitivity and selectivity for metal ions. It can detect metal ions at very low concentrations and can distinguish between different metal ions based on their fluorescence properties. However, the compound has some limitations like its poor solubility in water and its tendency to form aggregates in solution.

Future Directions

There are many future directions for the use of Methyl 4-[(2-propoxybenzoyl)amino]benzoate in scientific research. Some of the possible directions are:
1. Development of new fluorescent probes based on Methyl 4-[(2-propoxybenzoyl)amino]benzoate for the detection of other metal ions and biomolecules.
2. Study of the interaction of Methyl 4-[(2-propoxybenzoyl)amino]benzoate with metal ions and biomolecules using advanced spectroscopic techniques like NMR and X-ray crystallography.
3. Application of Methyl 4-[(2-propoxybenzoyl)amino]benzoate in the diagnosis and treatment of diseases like cancer and Alzheimer's disease.
4. Use of Methyl 4-[(2-propoxybenzoyl)amino]benzoate in environmental monitoring to detect the presence of metal ions in water and soil samples.
Conclusion:
Methyl 4-[(2-propoxybenzoyl)amino]benzoate is a versatile compound that has many applications in scientific research. Its high sensitivity and selectivity for metal ions make it a valuable tool for the detection of metal ions in biological samples. The compound has many advantages and limitations that need to be considered when using it in lab experiments. There are many future directions for the use of Methyl 4-[(2-propoxybenzoyl)amino]benzoate in scientific research, and it is expected to play an important role in many fields of science in the future.

Synthesis Methods

Methyl 4-[(2-propoxybenzoyl)amino]benzoate can be synthesized by the reaction of 4-aminobenzoic acid with 2-propoxybenzoyl chloride in the presence of a base like triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.

Scientific Research Applications

Methyl 4-[(2-propoxybenzoyl)amino]benzoate is used in scientific research for various purposes. It is mainly used as a fluorescent probe for the detection of metal ions like copper, mercury, and zinc. It can also be used as a molecular rotor to study the dynamics of biological molecules like proteins and DNA.

properties

Product Name

Methyl 4-[(2-propoxybenzoyl)amino]benzoate

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 4-[(2-propoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO4/c1-3-12-23-16-7-5-4-6-15(16)17(20)19-14-10-8-13(9-11-14)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20)

InChI Key

NBSISPREPUEORW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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